molecular formula C9H8O4 B12517244 1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one

1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one

Cat. No.: B12517244
M. Wt: 180.16 g/mol
InChI Key: BCJOWOMWXPBDQF-UHFFFAOYSA-N
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Description

Core Structural Features

The molecule consists of a benzo[d]dioxole core fused to a benzene ring, with a hydroxyl (-OH) group at position 4 and an acetyl (-COCH₃) group at position 5. The dioxole ring (1,3-dioxole) is formed by two oxygen atoms at positions 1 and 3, creating a bicyclic system. The hydroxyl and acetyl substituents occupy adjacent positions on the aromatic ring, introducing electronic and steric effects.

Table 1: Molecular descriptors of 1-(4-hydroxybenzo[d]dioxol-5-yl)ethan-1-one

Property Value
IUPAC Name 1-(4-hydroxybenzo[d]dioxol-5-yl)ethan-1-one
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
SMILES CC(=O)C1=C(O)C=C2OCOC2=C1
InChIKey FZAXVLFUGIDFQN-UHFFFAOYSA-N

The IUPAC nomenclature follows positional numbering starting from the dioxole oxygen atoms, ensuring unambiguous identification of substituent locations. Comparative analysis with the structurally related compound 1-(6-hydroxy-1,3-benzodioxol-5-yl)ethanone (PubChem CID 11745219) highlights the critical role of substituent positioning in defining physicochemical properties.

Conformational Dynamics

The dioxole ring adopts a nearly planar conformation due to aromatic stabilization, while the acetyl group exhibits restricted rotation around the C-C bond linking it to the aromatic system. This rigidity influences molecular interactions, as evidenced by similar benzodioxole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

1-(4-hydroxy-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C9H8O4/c1-5(10)6-2-3-7-9(8(6)11)13-4-12-7/h2-3,11H,4H2,1H3

InChI Key

BCJOWOMWXPBDQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)OCO2)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Sesamol Derivatives

Reaction Mechanism and Conditions

The Friedel-Crafts acylation is a cornerstone method for introducing acetyl groups to aromatic systems. For this compound, sesamol (1,3-benzodioxol-5-ol) serves as the starting material. The reaction involves:

  • Propionyl chloride as the acylating agent.
  • AlCl₃ as a Lewis catalyst.
  • Solvent: Dichloromethane (DCM) at 0–25°C .
Procedure
  • Sesamol (5.6 g, 40 mmol) is dissolved in DCM and cooled to 0°C.
  • Propionyl chloride (4.2 mL, 48 mmol) is added dropwise.
  • AlCl₃ (6.4 g, 48 mmol) is introduced gradually to avoid exothermic runaway.
  • The mixture is stirred for 3–4 hours at room temperature.
  • Workup involves quenching with ice-cold water, extraction with ethyl acetate, and column chromatography.
Yield and Purity
  • Yield : 73.5%.
  • Purity : >95% (confirmed by HPLC and NMR).

Acetylation Using Boron Trifluoride (BF₃)

Optimized Acetylation Protocol

This method leverages BF₃·Et₂O as a catalyst for direct acetylation of sesamol:

  • Reactants : Sesamol, acetic anhydride.
  • Catalyst : BF₃·Et₂O (10 mL per 40 mmol sesamol).
  • Temperature : 90°C for 2 hours under argon.
Synthetic Steps
  • Sesamol (5.6 g) is dissolved in acetic anhydride (20 mL) at 0°C.
  • BF₃·Et₂O is added slowly, followed by heating to 90°C.
  • The reaction is quenched with saturated sodium acetate, extracted with ethyl acetate, and dried over MgSO₄.
Performance Metrics
  • Yield : 82%.
  • Advantage : Minimal side products due to controlled Lewis acid activity.

Bromination-Coupling Sequential Synthesis

Bromination of Benzodioxole Intermediates

A patent-derived method (WO2012006783A1) outlines bromination followed by ethylene oxide coupling:

  • Bromination : Veratrole (1,2-dimethoxybenzene) is treated with H₂O₂ and NH₄Br in acetic acid to yield 4-bromo-1,2-dimethoxybenzene.
  • Coupling : The brominated intermediate reacts with ethylene oxide under basic conditions to install the ethanone moiety.
Key Data
  • Bromination Yield : 85%.
  • Coupling Efficiency : 32–67% (varies with substituents).

Multi-Step Synthesis via Hydroxylation and Acetylation

Hydroxylation-Acetylation Tandem Process

This approach combines hydroxylation of 1,3-benzodioxole followed by acetylation:

  • Hydroxylation : 1,3-benzodioxole is treated with H₂O₂ and FeCl₃ to introduce the hydroxy group.
  • Acetylation : The hydroxylated intermediate is acetylated using acetic anhydride and H₂SO₄.
Industrial Adaptation
  • Continuous Flow Reactors : Enhance reaction uniformity and scalability.
  • Purification : Crystallization from methanol achieves >99% purity.

Comparative Analysis of Preparation Methods

Method Starting Material Catalyst Yield (%) Purity (%) Key Advantage
Friedel-Crafts Acylation Sesamol AlCl₃ 73.5 95 Cost-effective
BF₃-Catalyzed Acetylation Sesamol BF₃·Et₂O 82 97 High yield, minimal side products
Bromination-Coupling Veratrole H₂O₂/NH₄Br 67 90 Versatile for derivatives
Tandem Hydroxylation 1,3-Benzodioxole H₂O₂/FeCl₃ 68 93 Scalable for industrial use

Industrial-Scale Production Insights

Optimization Strategies

  • Catalyst Recycling : BF₃·Et₂O is recovered via distillation, reducing costs.
  • Solvent Choice : Methanol and DCM are preferred for their low toxicity and high solubility.
  • Quality Control : In-line NMR and HPLC ensure batch consistency.

Emerging Methodologies and Innovations

Photocatalytic Acetylation

Recent studies explore visible-light-driven acetylation using TiO₂ nanoparticles, achieving 78% yield under mild conditions.

Enzymatic Approaches

Lipase-catalyzed acetylation in non-aqueous media shows promise for eco-friendly synthesis, though yields remain moderate (55–60%).

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzo[d][1,3]dioxol-5-yl acetophenone scaffold is highly versatile, with modifications at key positions leading to diverse biological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference IDs
1-(Benzo[d][1,3]dioxol-5-yl)ethan-1-one No hydroxy group; acetyl at 5-position C₉H₈O₃ Precursor for tubulin inhibitors , synthetic intermediate for heterocycles
1-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one Hydroxy at 6-position; acetyl at 5-position C₉H₈O₄ Structural isomer; potential differences in H-bonding and solubility
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethanone Difluoro substitution at 2,2-positions C₉H₆F₂O₃ Enhanced metabolic stability; halogen effects on electronic properties
1-(6-Bromobenzo[d][1,3]dioxol-5-yl)ethan-1-one Bromo at 6-position; acetyl at 5-position C₉H₇BrO₃ Key intermediate for GPER-1 agonists; bromine enhances binding affinity
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one Extended alkyl chain (pentanone) C₁₂H₁₄O₃ Lipophilic derivative; used in nervous system stimulant synthesis

Key Observations:

  • Halogenation : Bromination (e.g., 6-bromo derivative) is critical for biological activity in GPER-1 agonists, likely due to hydrophobic interactions and improved target binding . Fluorination (2,2-difluoro) enhances stability and may reduce metabolic degradation .
  • Chain Length: Extending the acetyl group to a pentanone (C₁₂H₁₄O₃) increases lipophilicity, affecting membrane permeability and pharmacokinetics .

Physicochemical Properties

  • Solubility : Hydroxy-containing derivatives (e.g., 4-hydroxy or 6-hydroxy) exhibit higher aqueous solubility compared to halogenated or alkylated analogs .
  • Crystallinity : The triazole derivative (C₂₄H₂₀BrN₃O₃) crystallizes in a triclinic system (space group P 1̄), with packing influenced by Br and acetyl groups .

Biological Activity

1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one, also known by its CAS number 23780-60-1, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₉H₈O₄
  • Molecular Weight : 180.16 g/mol
  • Structure : The compound features a benzo[d][1,3]dioxole moiety which is significant for its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structural characteristics exhibit notable antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Several studies have explored the antimicrobial activity of related dioxole derivatives. For instance, compounds with similar functional groups have shown efficacy against a range of bacterial and fungal strains.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl group in the structure may facilitate the scavenging of free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated various benzo[d][1,3]dioxole derivatives for their antioxidant capabilities. The results indicated that certain modifications could enhance their ability to scavenge free radicals effectively .

Study 2: Antimicrobial Efficacy

Research conducted on related compounds demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The study highlighted the potential for these compounds in developing new antimicrobial agents .

Study 3: Anti-inflammatory Properties

In vitro assays revealed that dioxole derivatives could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a promising avenue for therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantEffective free radical scavenging
AntimicrobialActive against S. aureus and C. albicans
Anti-inflammatoryReduced cytokine production

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